2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide is an organic compound that features a thiazole ring and a hydroxyphenyl group
Preparation Methods
The synthesis of 2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-hydroxythiophenol with thiazole-2-ylamine in the presence of acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
Scientific Research Applications
2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of sensors for detecting various ions and molecules.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits the type III secretion system in bacteria, which is crucial for their pathogenicity. This inhibition prevents the bacteria from evading the host immune system, allowing the host to clear the infection .
Comparison with Similar Compounds
2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide can be compared with other similar compounds such as:
Salicylidene acylhydrazides: These compounds also inhibit the type III secretion system but have different structural features.
Benzothiazole derivatives: These compounds share the thiazole ring but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2S2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2S2/c14-8-1-3-9(4-2-8)17-7-10(15)13-11-12-5-6-16-11/h1-6,14H,7H2,(H,12,13,15) |
InChI Key |
AAEGXHXLSHXMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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